1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Complement inhibition Medicinal chemistry Structure-activity relationship

1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351659-78-3) is a synthetic urea derivative with the molecular formula C18H22N2O4 and a molecular weight of 330.4 g/mol. It belongs to a class of compounds explored for pharmacological research, most notably as potential inhibitors of the complement system.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 1351659-78-3
Cat. No. B2374275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
CAS1351659-78-3
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NCC(CC2=CC=CC=C2)O)OC
InChIInChI=1S/C18H22N2O4/c1-23-16-9-8-14(11-17(16)24-2)20-18(22)19-12-15(21)10-13-6-4-3-5-7-13/h3-9,11,15,21H,10,12H2,1-2H3,(H2,19,20,22)
InChIKeyCYPNNBCCRCZIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 400 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351659-78-3) Baseline Properties


1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351659-78-3) is a synthetic urea derivative with the molecular formula C18H22N2O4 and a molecular weight of 330.4 g/mol [1]. It belongs to a class of compounds explored for pharmacological research, most notably as potential inhibitors of the complement system . The compound features a 3,4-dimethoxyphenyl group on one side of the urea linker and a 2-hydroxy-3-phenylpropyl moiety on the other, distinguishing it from earlier hits in the same chemical series.

Why 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea Cannot Be Simply Replaced by Other Urea Derivatives


Urea derivatives within the complement inhibitor class exhibit steep structure-activity relationships, where minor modifications to the N-substituents can drastically alter potency and selectivity [1]. The original high-throughput screening hit, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, displayed moderate complement inhibition (IC50 = 166 µM), and extensive SAR studies demonstrated that both the left-hand dimethoxyphenyl and right-hand phenylethylamine moieties are critical for activity [1]. The target compound replaces the phenylethyl group with a 2-hydroxy-3-phenylpropyl chain, introducing an additional hydrogen bond donor and altering the carbon skeleton. This modification is expected to impact target binding, physicochemical properties, and potentially pharmacokinetic behavior, meaning generic substitution with the original hit or other analogs cannot be assumed to yield equivalent results [2].

Quantitative Differentiation Guide for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea


Structural Deviation from the HTS Hit: 2-Hydroxy-3-Phenylpropyl vs. 1-Phenylethyl Moiety

The target compound differs from the original HTS hit 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea by replacing the 1-phenylethyl group with a 2-hydroxy-3-phenylpropyl group [1]. This introduces an additional hydroxyl group, increasing the hydrogen bond donor count from 2 to 3 and the topological polar surface area relative to the hit. In the published SAR, the S-configuration of the chiral center in the phenylethyl moiety was critical for complement inhibition [1]. The target compound's altered side chain, which features a secondary alcohol and a different carbon spacing, is expected to produce a distinct binding interaction profile with complement proteins.

Complement inhibition Medicinal chemistry Structure-activity relationship

Distinction from the 5-Chloro-2-methoxyphenyl Analog: Electronic and Steric Effects

A closely related analog in the same chemical series is 1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea (CAS 1351641-41-2), which differs only by a chlorine atom at the 5-position of the phenyl ring instead of a second methoxy group [1]. The target compound's 3,4-dimethoxy substitution pattern provides a different electronic environment and steric profile compared to the 5-chloro-2-methoxy analog. In the complement inhibitor SAR literature, modifications to the dimethoxyphenyl ring significantly impacted activity, with the 3,4-dimethoxy configuration being optimal in the original hit series [2].

Complement inhibition Halogen substitution Analog differentiation

Complement Inhibition Potential Based on Structural Class

The target compound shares the 1-(3,4-dimethoxyphenyl)urea core with the known complement inhibitor series. The original HTS hit showed an IC50 of 166 µM in the fetal complement hemolytic assay, and optimized analogs from this series reached IC50 values as low as 13 nM by inhibiting C9 deposition across all three complement pathways [1]. While direct activity data for the target compound is not available, its structural placement within this series suggests potential complement inhibitory activity that would need to be experimentally confirmed.

Complement system C9 deposition Immunopharmacology

Recommended Research Application Scenarios for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea


Complement System Inhibitor Probe Development

The compound is best deployed as a structural analog for exploring structure-activity relationships around the right-hand side chain of 1-(3,4-dimethoxyphenyl)urea-based complement inhibitors. It allows investigation of how the 2-hydroxy-3-phenylpropyl moiety affects C9 deposition inhibition compared to the parent phenylethyl series [1].

Pharmacological Differentiation from 5-Chloro-2-methoxyphenyl Analog

In screens where the 5-chloro-2-methoxyphenyl analog (CAS 1351641-41-2) shows activity, this compound provides a direct electronic comparison, replacing the electron-withdrawing chlorine with an electron-donating methoxy group to probe the importance of phenyl ring electronics on target engagement [2].

Physicochemical Property Benchmarking

The compound's elevated hydrogen bond donor count and polar surface area relative to the phenylethyl series make it suitable for benchmarking how increased polarity affects solubility, permeability, and nonspecific binding in complement inhibitor chemical space [1].

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.